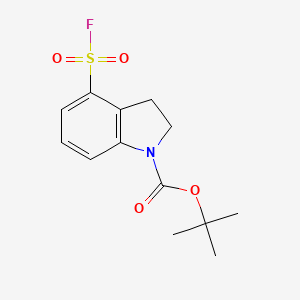

![molecular formula C26H21N3OS B2491711 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793854-28-0](/img/structure/B2491711.png)

3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

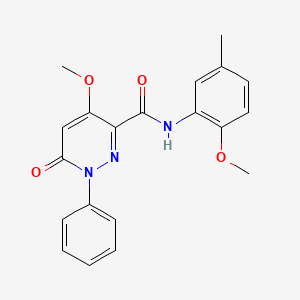

The compound “3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines are a group of compounds that have shown pronounced cytotoxic activity . They are closely related to naturally occurring nucleosides and have unique stability .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring . The compound also contains benzyl and phenyl groups, which are aromatic and contribute to the compound’s overall stability and reactivity.Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its structural features. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the development of novel synthetic routes and characterization of pyrimidine derivatives, highlighting the versatility of the pyrimidine scaffold in organic synthesis. For instance, the synthesis of derivatives via reactions with different reagents has been explored to obtain compounds with potential antimicrobial properties. Studies such as those by Al-Haiza, Mostafa, and El-kady (2003) have demonstrated methods to obtain pyrimidinone derivatives with various functional groups, showcasing the adaptability of this core structure in synthetic chemistry (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).

Biological Activities

The biological evaluation of pyrimidine derivatives has been a significant area of research, with studies investigating the antimicrobial and anticancer properties of these compounds. For example, El‐Wahab et al. (2015) synthesized heterocyclic compounds based on the pyrimidine structure, demonstrating good antimicrobial effects when incorporated into polyurethane varnish and printing ink, suggesting potential applications in protective coatings (H. A. El‐Wahab et al., 2015). Similarly, Gangjee et al. (2007) designed classical and nonclassical pyrimidine antifolates as potential dihydrofolate reductase inhibitors, highlighting their therapeutic potential in cancer treatment (A. Gangjee et al., 2007).

Applications in Materials Science

Research has also explored the application of pyrimidine derivatives in materials science, particularly in the development of organic electronic materials. Yin et al. (2016) synthesized pyrimidine-containing compounds exhibiting favorable electronic properties, suggesting their use in organic light-emitting devices (OLEDs). This work underscores the utility of pyrimidine derivatives in the field of electronic materials (Xiaojun Yin et al., 2016).

Corrosion Inhibition

The compound's applications extend to corrosion inhibition, where derivatives have been assessed for their effectiveness in protecting metals in acidic environments. Hou et al. (2019) investigated pyrimidine derivatives as corrosion inhibitors for mild steel, indicating the potential of these compounds in industrial applications (B. Hou et al., 2019).

Eigenschaften

IUPAC Name |

3-benzyl-2-benzylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3OS/c30-25-24-23(22(16-27-24)21-14-8-3-9-15-21)28-26(31-18-20-12-6-2-7-13-20)29(25)17-19-10-4-1-5-11-19/h1-16,27H,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZIWYOEGEXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)